Adenosine-5'-RP-alpha-thio-triphosphate is a nucleotide analog of adenosine triphosphate, characterized by the presence of a sulfur atom in place of one of the oxygen atoms in the triphosphate group. Its chemical formula is CHNOPS, and it is commonly referred to by its systematic name. This compound plays a crucial role in biochemical research, particularly as a non-hydrolyzable analog of adenosine triphosphate, allowing scientists to study ATP-dependent processes without the complications arising from ATP hydrolysis .
This compound exhibits significant biological activity as an ATP analog. It is particularly valuable in studies involving G-protein coupled receptors and other ATP-dependent processes. Its ability to inhibit certain enzymes while acting as a substrate for others allows researchers to dissect complex biochemical pathways. For instance, adenosine-5'-RP-alpha-thio-triphosphate has been shown to affect the activity of various kinases and phosphatases, providing insights into cellular signaling mechanisms .
Adenosine-5'-RP-alpha-thio-triphosphate can be synthesized through several methods:
Adenosine-5'-RP-alpha-thio-triphosphate has a variety of applications in biochemical research:
Interaction studies involving adenosine-5'-RP-alpha-thio-triphosphate focus on its role as a substrate or inhibitor in enzymatic reactions. For example:
Adenosine-5'-RP-alpha-thio-triphosphate belongs to a class of nucleotide analogs that share structural similarities with adenosine triphosphate but differ in their functional groups or stability. Below is a comparison with several similar compounds:
| Compound Name | Structure Variation | Unique Features |
|---|---|---|
| Adenosine Triphosphate | No sulfur substitution | Primary energy currency in cells |
| Adenosine-5'-gamma-thio-triphosphate | Sulfur at gamma position | Useful for studying ATP-binding sites |
| Adenosine-5'-beta-thio-triphosphate | Sulfur at beta position | Less commonly used; affects different enzymatic pathways |
| Adenosine-5'-monophosphate | Single phosphate group | Basic building block for nucleic acids |
What sets adenosine-5'-RP-alpha-thio-triphosphate apart from these compounds is its specific substitution at the alpha position, which allows it to maintain interactions typical of adenosine triphosphate while resisting hydrolysis. This characteristic makes it invaluable for experimental designs where prolonged stability is necessary without losing functional activity .
The synthesis of adenosine-5'-RP-alpha-thio-triphosphate represents a significant challenge in nucleotide chemistry due to the introduction of sulfur into the α-phosphate position, which creates a chiral center at phosphorus [1] [2]. The compound, with molecular formula C10H16N5O12P3S and molecular weight 523.25 g/mol, requires specialized synthetic approaches that can accommodate the unique chemical properties of the phosphorothioate linkage [1].
The triimidazolyl-phosphine sulfide methodology represents one of the most direct approaches for introducing sulfur substitution at the α-phosphate position of nucleotide triphosphates [3] [4]. This approach utilizes the electrophilic nature of phosphine sulfide reagents to facilitate selective sulfur incorporation. The reaction mechanism involves the formation of a phosphine sulfide intermediate that subsequently undergoes nucleophilic attack by the nucleoside monophosphate [3].
Research has demonstrated that tris(pyrazolyl)phosphine sulfide with pyridyl substituted pyrazoles can be synthesized in 82% yield from 3-(2-pyridyl)pyrazole and SPCl3 with triethylamine [3]. The reaction proceeds under mild conditions, typically at room temperature, and offers excellent selectivity for α-phosphate modification [4]. The triimidazolyl-phosphine sulfide reagents exhibit enhanced stability compared to traditional sulfurizing agents, allowing for more controlled reaction conditions and improved yields [3] [4].
The stereochemical outcome of this approach is largely dependent on the coordination environment around the phosphorus center during the sulfurization step. Studies have shown that the reaction proceeds with retention of configuration at the phosphorus center, making it particularly suitable for the synthesis of specific diastereomers [3]. The method has been successfully applied to various nucleoside substrates, with adenosine derivatives showing particularly favorable reactivity patterns [3] [4].
Amidophosphite-based synthesis strategies have emerged as highly efficient methods for producing phosphorothioate nucleotides with excellent stereochemical control [5] [6]. The phosphoramidite approach involves the sequential coupling of protected nucleoside derivatives followed by sulfurization to introduce the thio-substitution [5]. This methodology has achieved repetitive coupling yields of 92-94%, making it suitable for automated synthesis protocols [7].
The key advancement in amidophosphite chemistry lies in the development of oxazaphospholidine monomers, which provide enhanced stereochemical control during the coupling reactions [6]. These monomers allow for the incorporation of chirally defined phosphorothioate linkages with diastereomeric ratios exceeding 98:2 [6]. The synthesis begins with the preparation of nucleoside phosphoramidites from appropriately protected nucleosides, followed by activation with tetrazole and subsequent sulfurization [5].
Recent developments have introduced cyclic pyrophosphoryl P-amidite (c-PyPA) reagents derived from pyrophosphate and reactive phosphoramidites [8] [9]. These reagents enable the facile introduction and modification of three phosphate units in a single synthetic sequence [9]. The approach allows for the synthesis of nucleoside triphosphates by reaction with nucleosides to give deoxycyclotriphosphate esters, which are then oxidized to cyclotriphosphate esters [8] [9].
The electrophilic activation approach using 2,4-dinitrochlorobenzene has provided an alternative pathway for nucleoside oligophosphate synthesis [10]. Treatment of phosphorothioate with 2,4-dinitrochlorobenzene efficiently affords electrophilic thioester nucleotides, which can be coupled with various phosphate reagents to produce the target compounds [10]. This method offers advantages in terms of reaction efficiency and compatibility with sensitive nucleoside substrates [10].
The separation of Rp and Sp diastereomers of adenosine-5'-alpha-thio-triphosphate represents a critical challenge in phosphorothioate nucleotide chemistry [11] [12]. High-performance liquid chromatography has proven to be the most versatile method for achieving this separation, with both reversed-phase and strong anion exchange protocols yielding favorable results [13].
Reversed-phase HPLC using C18 columns has demonstrated excellent selectivity for phosphorothioate diastereomers, particularly for shorter oligonucleotides [12]. The separation efficiency is significantly influenced by the choice of ion-pairing reagent, with shorter alkyl amines providing superior diastereomer selectivity compared to longer chain analogues [12]. Triethylammonium ion-pairing reagents have shown exceptional performance, achieving selectivity factors that enable baseline resolution of Rp and Sp isomers [12].
The systematic investigation of chromatographic parameters has revealed that diastereomer selectivity increases with decreasing ion-pair concentration and shallower gradient slopes [12]. The retention order is consistently found to be Rp followed by Sp, regardless of the specific linkage position modified [12]. For mono-substituted oligonucleotides, typical yields of 74-81% have been achieved for dinucleotide separations [7].
Strong anion exchange chromatography using DEAE columns has provided an alternative separation strategy, particularly effective for longer oligonucleotides [12] [13]. This method exploits the differential electrostatic interactions between the diastereomers and the stationary phase [12]. The separation is enhanced by the use of salt gradients, which modulate the ionic strength and facilitate selective elution [13].
A revolutionary development in diastereomer separation has been the introduction of sulfur-binding domain-based separation systems [14]. This approach utilizes immobilized sulfur-binding domains that specifically recognize phosphorothioated DNA and RNA in Rp configuration [14]. The method achieves complete separation of Rp and Sp isomers with yields of 60-90% for the starting Rp isomers [14]. The scalable system employs His-tagged sulfur-binding domains immobilized onto Ni-nitrilotriacetic acid-coated magnetic beads [14].
| Separation Method | Selectivity Factor | Typical Yield (%) | Optimal Conditions |
|---|---|---|---|
| Reversed-phase HPLC | High for short oligonucleotides | 74-81 (dinucleotides) | C18 column, gradient elution |
| Strong anion exchange HPLC | Moderate resolution | 60-90 | DEAE column, salt gradient |
| Ion-pair HPLC with triethylammonium | Excellent diastereomer selectivity | 84-89 | Shorter alkyl amine ion-pairs |
| Sulfur-binding domain separation | Complete separation of Rp/Sp | 60-90 | Ni-NTA magnetic beads, His-tagged SBD |
| Capillary electrophoresis | Partial separation | Variable | High voltage, polymer solutions |
Large-scale synthesis of adenosine-5'-RP-alpha-thio-triphosphate requires sophisticated strategies for maintaining stereochemical integrity while achieving acceptable yields and purity [15]. The primary challenge lies in preventing racemization at the phosphorus center during the multi-step synthetic sequence [15]. Industrial production methods have focused on optimizing reaction conditions to minimize side reactions while maximizing the formation of the desired diastereomer [15].
The phosphoramidite approach has been successfully scaled for industrial applications through careful optimization of reaction parameters [15]. The synthesis protocol involves deprotection of the nucleoside bound to solid support, coupling of phosphoramidite nucleoside derivatives, sulfurization with specialized reagents, and capping of unreacted nucleoside [15]. Critical to large-scale success is the reduction of acetonitrile concentration to less than 10% by weight prior to cleavage from the solid support [15].
Sulfurization protocols have been optimized for large-scale production using phenylacetyl disulfide reagents in acetonitrile:3-picoline solutions [16]. This approach achieves sulfurization efficiencies exceeding 95% while maintaining stereochemical integrity [16]. The reaction is typically conducted for 10 minutes at room temperature, providing excellent conversion rates suitable for industrial applications [16].
The development of stereoselective catalytic methods has provided new opportunities for large-scale chirality control [17]. Palladium-catalyzed asymmetric C-P coupling reactions have demonstrated the ability to generate homochiral phosphorus stereocenters with excellent stereoselectivity [17]. These methods utilize BINOL derivatives as chiral auxiliaries, achieving diastereomeric ratios exceeding 98:2 [17].
Quality control in large-scale synthesis relies heavily on phosphorus-31 nuclear magnetic resonance spectroscopy for monitoring stereochemical purity [7]. The technique provides direct evidence for the ratio of Rp to Sp diastereomers and enables real-time optimization of reaction conditions [7]. Advanced analytical methods have been developed to assess the stereochemical composition of bulk materials, ensuring consistent product quality [7].
| Synthesis Method | Starting Materials | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Phosphorothiochloridite approach | Nucleoside, PSCl3, PPi, triethylphosphate | 24-50 | Anhydrous triethylphosphate, single vessel |
| Amidophosphite-based synthesis | Protected nucleoside, phosphoramidite reagents | 92-94 (repetitive) | Standard phosphoramidite conditions |
| Electrophilic activation with DNCB | 5'-phosphorothioate nucleotides, 2,4-dinitrochlorobenzene | Not specified | Room temperature activation |
| Cyclic pyrophosphoryl P-amidite | Nucleoside, cyclic pyrophosphoryl P-amidite | Not specified | Various oxidizing agents |
| Sulfurization with phenylacetyl disulfide | Phosphite triester, phenylacetyl disulfide | >95 | Acetonitrile:3-picoline (1:1), 10 min |
Adenosine-5'-RP-alpha-thio-triphosphate has played a pivotal role in advancing our understanding of adenylyl cyclase structure and function through crystallographic studies. Crystal structures of human soluble adenylyl cyclase in complex with nucleotide analogs, including thio-modified nucleotides, have provided detailed insights into the catalytic mechanism and substrate recognition patterns [1] [2].
High-resolution crystallographic studies have revealed that adenylate cyclase enzymes adopt distinct conformational states upon nucleotide binding. The soluble adenylyl cyclase catalytic domains exhibit a pseudosymmetrical arrangement of two catalytic domains, creating a single competent active site [1]. When ATP analogs such as alpha,beta-methylene adenosine 5'-triphosphate are bound, significant conformational changes occur at the active site, demonstrating the enzyme's dynamic nature during substrate recognition [2].
Structural analyses have shown that adenylyl cyclase complexes with ATP analogs display a novel ATP-binding conformation compared to other nucleotidyl transferases. The structures reveal mechanisms for substrate association and recognition that explain the limited substrate specificity of soluble adenylyl cyclase [3] [4]. These crystallographic studies have identified key residues involved in nucleotide binding, including conserved catalytic motifs that interact with the phosphate groups of the substrate.
| Complex Type | Resolution (Å) | Key Structural Features | Reference |
|---|---|---|---|
| sAC-cat/ApCpp/Ca²⁺ | 2.2 | Single metal ion in position B, novel ATP-binding mode | [1] |
| sAC/ATP/Mg²⁺ | 1.8 | Active enzyme with bound substrate, catalytically competent | [3] |
| AC5-C1/AC2-C2/Gαs | 2.3 | Heterodimeric interface, forskolin binding site | [5] |
The crystal structures have further demonstrated that metal ion coordination plays a crucial role in nucleotide binding. In soluble adenylyl cyclase complexes, calcium ions provide stronger interaction partners than magnesium for ATP phosphates, explaining the calcium-dependent activation mechanism [2]. The positioning of conserved aspartate and asparagine residues creates the metal binding sites necessary for the two-metal-ion catalytic mechanism [6].
Advanced crystallographic techniques, including room-temperature serial crystallography, have been employed to capture substrate-free and substrate-bound states of adenylyl cyclase. These studies have revealed the dynamic nature of the enzyme's active site and identified conformational changes that occur during the catalytic cycle [6]. The structures show how the enzyme accommodates different nucleotide analogs and provide insights into the evolutionary relationships among class III cyclases.
Detailed conformational analysis of protein-nucleotide interactions has revealed fundamental principles governing how adenosine-5'-RP-alpha-thio-triphosphate and related nucleotides bind to their target proteins. Studies examining the effects of nucleotide binding on protein conformation have shown that proteins undergo significant structural changes upon interaction with thio-modified nucleotides [7] [8].
Comparative crystallographic studies of free and protein-bound nucleotides have demonstrated that nucleotides typically bind in low-energy conformations that differ from their free-state structures primarily by adopting extended conformations rather than closed structures [8]. The archetypal conformation of protein-bound nucleotides involves specific torsion angles and sugar puckers that are distinct from those observed in solution.
Molecular dynamics simulations have provided detailed insights into the conformational dynamics of protein-nucleotide interactions. Studies of adenylyl cyclase with ATP and related analogs have shown that nucleotide binding induces significant effects on protein structure and flexibility [9]. The simulations reveal that ATP binding to adenylyl cyclase causes conformational changes that propagate throughout the protein structure, affecting both local active site organization and global protein dynamics.
Protein conformational changes induced by nucleotide binding have been characterized using advanced spectroscopic and structural techniques. Nuclear magnetic resonance studies have shown that ATP analogs can dramatically alter protein conformational landscapes, with even subtle modifications such as thiophosphate substitution causing significant shifts in protein conformational space [10]. These conformational changes are essential for enzymatic function and regulatory processes.
| Protein System | Nucleotide | Major Conformational Changes | Functional Significance |
|---|---|---|---|
| P-glycoprotein | ATP | Partial NBD dimerization, asymmetric structure | Substrate transport coupling |
| Heat shock protein 70 | ATP-alpha-S | Substrate-binding domain docking | Chaperone function regulation |
| Adenylyl cyclase 5 | ATP analogs | Active site flexibility changes | Catalytic efficiency modulation |
Time-resolved crystallographic studies using nanosecond Laue diffraction have revealed the complex temporal dynamics of protein conformational changes [11] [12]. These studies demonstrate that different protein regions undergo conformational changes at vastly different timescales, from nanoseconds to milliseconds, revealing the hierarchical nature of protein energy landscapes.
The analysis of nucleotide-induced conformational changes has identified specific protein motifs and domains that are particularly sensitive to nucleotide binding. Studies have shown that nucleotide binding domains undergo coordinated movements that involve both local rearrangements around the binding site and long-range allosteric effects [13] [14]. These conformational changes are critical for protein function and represent targets for therapeutic intervention.
Advanced computational approaches have been developed to analyze the conformational changes induced by nucleotide binding. Free-energy landscape analysis has been employed to identify networks of residues involved in conformational transitions, revealing previously unknown allosteric pathways [14]. These studies have identified key amino acid residues that serve as conformational switches, mediating the transmission of binding signals throughout protein structures.
Mercury-agarose affinity chromatography has emerged as a powerful tool for studying protein-nucleotide interactions, particularly for proteins containing accessible thiol groups that undergo conformational changes upon nucleotide binding. The technique exploits the specific interaction between mercury compounds immobilized on agarose supports and protein cysteine residues that become exposed during conformational transitions [15].
The organomercurial-agarose affinity system has been successfully applied to study chromatin structure changes during gene activation and repression. When nucleosomes undergo unfolding along transcriptionally active DNA sequences, previously shielded cysteinyl-thiol groups of histone H3 molecules become accessible for mercury binding [15]. This conformational change allows separation of active from inactive nucleosomes based on their differential mercury reactivity.
Mercury-agarose magnetic beads have been developed to overcome limitations of traditional column chromatography when working with large protein complexes and chromatin fragments. The magnetic bead approach eliminates column occlusion problems and allows rapid separation of thiol-reactive protein domains from non-reactive components [15]. This method has been particularly valuable for isolating chromatin restriction fragments of specific genes based on their transcriptional activity.
| Application | Target Proteins | Basis of Separation | Advantages |
|---|---|---|---|
| Chromatin analysis | Histone H3 complexes | Exposed vs. buried thiol groups | High specificity for active chromatin |
| Protein purification | Cysteine-containing proteins | Mercury-thiol coordination | Selective binding under native conditions |
| Enzyme studies | Allosteric proteins | Conformational thiol exposure | Real-time monitoring of structural changes |
The mercury-agarose system has been employed to study conformational changes in various protein systems where nucleotide binding alters the accessibility of cysteine residues. Studies have shown that ATP binding can either expose or bury thiol groups depending on the specific protein and the nature of the conformational change [16] [17]. This differential reactivity provides a sensitive probe for monitoring conformational transitions in real-time.
Advanced mercury-agarose chromatography techniques have been developed for studying membrane proteins and protein complexes. The method has been adapted for use with detergent-solubilized proteins and has been successfully applied to isolate functional membrane protein complexes based on their conformational states [18]. These applications have revealed important insights into the relationship between protein conformation and membrane organization.
The specificity of mercury-thiol interactions has been exploited to develop selective purification protocols for proteins with unique cysteine accessibility patterns. Different mercury compounds, including phenyl mercury derivatives, have been used to achieve selective binding based on the chemical environment of the thiol groups [19]. This approach has enabled the separation of protein isoforms and conformational variants that would be difficult to resolve using conventional chromatographic methods.
Methodological developments in mercury-agarose affinity chromatography have focused on improving the stability and capacity of the supports. High-capacity mercury-agarose beads have been synthesized with enhanced binding properties for thiol-containing proteins [15]. These improved supports maintain their binding activity under various buffer conditions and can be regenerated multiple times without significant loss of capacity.